molecular formula C23H22N2O2 B12830017 2-((4-Acetylphenyl)amino)-N-benzhydrylacetamide

2-((4-Acetylphenyl)amino)-N-benzhydrylacetamide

Cat. No.: B12830017
M. Wt: 358.4 g/mol
InChI Key: NAQYEBJEFKXTHR-UHFFFAOYSA-N
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Description

2-((4-Acetylphenyl)amino)-N-benzhydrylacetamide is an organic compound characterized by its unique structure, which includes an acetylphenyl group and a benzhydrylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Acetylphenyl)amino)-N-benzhydrylacetamide typically involves the reaction of 4-acetylphenylamine with benzhydryl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete reaction. The product is then purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((4-Acetylphenyl)amino)-N-benzhydrylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Brominated derivatives.

Scientific Research Applications

2-((4-Acetylphenyl)amino)-N-benzhydrylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-Acetylphenyl)amino)-N-benzhydrylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Acetylphenyl)-N-benzhydrylamine: Similar structure but lacks the acetamide group.

    4-Acetyl-N-benzhydrylaniline: Similar structure but with different functional groups.

Uniqueness

2-((4-Acetylphenyl)amino)-N-benzhydrylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

2-(4-acetylanilino)-N-benzhydrylacetamide

InChI

InChI=1S/C23H22N2O2/c1-17(26)18-12-14-21(15-13-18)24-16-22(27)25-23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,23-24H,16H2,1H3,(H,25,27)

InChI Key

NAQYEBJEFKXTHR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NCC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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